molecular formula C11H15NO2 B14645655 Acetamide, N-(2-propoxyphenyl)- CAS No. 55792-51-3

Acetamide, N-(2-propoxyphenyl)-

Cat. No.: B14645655
CAS No.: 55792-51-3
M. Wt: 193.24 g/mol
InChI Key: VFCXAQXVRPJXAC-UHFFFAOYSA-N
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Description

Acetamide, N-(2-propoxyphenyl)- is an aromatic acetamide derivative characterized by a propoxy group (-OCH₂CH₂CH₃) substituted at the ortho position of the phenyl ring attached to the acetamide core.

Properties

CAS No.

55792-51-3

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(2-propoxyphenyl)acetamide

InChI

InChI=1S/C11H15NO2/c1-3-8-14-11-7-5-4-6-10(11)12-9(2)13/h4-7H,3,8H2,1-2H3,(H,12,13)

InChI Key

VFCXAQXVRPJXAC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(2-propoxyphenyl)- typically involves the reaction of 2-propoxyphenylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of Acetamide, N-(2-propoxyphenyl)- can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-(2-propoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Acetamide, N-(2-propoxyphenyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Acetamide, N-(2-propoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on aliphatic amidase expression-regulating proteins, thereby influencing metabolic pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name Substituent Position/Group Key Structural Features Biological Activity/Properties References
N-(2-propoxyphenyl)acetamide Ortho-propoxyphenyl Ether linkage, branched alkoxy group Not explicitly reported (inferred) -
N-(3-chlorophenyl)acetamide Meta-chlorophenyl Electron-withdrawing Cl group Photodegradation product
N-(4-methoxyphenyl)acetamide Para-methoxyphenyl Electron-donating OMe group Anticancer (MTT assay)
N-(3,5-dimethylphenyl)acetamide Meta-dimethylphenyl Steric hindrance, electron-donating Altered crystal packing
N-(thiazol-2-yl)acetamide Heterocyclic thiazole linkage Sulfur-containing ring Antifungal activity

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., methoxy) enhance resonance stabilization, while electron-withdrawing groups (e.g., chloro) may increase metabolic stability .

Enzymatic Inhibition Profiles

Table 2: Enzyme Inhibition Activities of Selected Acetamides

Compound Name Target Enzyme(s) IC50/Activity Selectivity/Notes References
N-(5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl)acetamide MAO-A 0.028 mM 50× selective over MAO-B
(R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide MAO-B, BChE Potent inhibition Dual-target polypharmacology
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)pyridazin-1-yl]acetamide FPR2 Specific agonist Activates calcium mobilization
N-(2-propoxyphenyl)acetamide (hypothetical) Not reported Inferred potential Propoxy group may influence lipophilicity -

Key Observations :

  • MAO-B Selectivity : Compounds with bulky heterocyclic substituents (e.g., benzothiazole) show enhanced MAO-B inhibition, suggesting that N-(2-propoxyphenyl)acetamide’s propoxy group might similarly modulate selectivity .
  • Receptor Binding : Ether linkages (e.g., methoxybenzyl in FPR2 agonists) are critical for receptor interaction, implying that the propoxy group in N-(2-propoxyphenyl)acetamide could engage in similar hydrophobic or hydrogen-bonding interactions .

Antimicrobial and Anticancer Activities

Table 3: Antimicrobial and Anticancer Activities of Acetamide Derivatives

Compound Name Microbial Target Anticancer Cell Lines Activity/IC50 References
N-(3,5-difluorophenyl)acetamide (47) Gram-positive bacteria - Strong inhibition
N-(thiazol-2-yl)acetamide (49) Fungi - Good antifungal activity
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) - HCT-1, MCF-7 Remarkable activity
N-(2-propoxyphenyl)acetamide (hypothetical) Not tested Not tested Predicted moderate activity based on substituent -

Key Observations :

  • Antimicrobial Activity : Sulfonyl and heterocyclic groups (e.g., thiazole) enhance antifungal and antibacterial effects, whereas alkoxy groups like propoxy may improve membrane permeability .
  • Anticancer Potential: Quinazoline sulfonyl derivatives exhibit broad-spectrum activity, suggesting that N-(2-propoxyphenyl)acetamide’s alkoxy group could synergize with similar pharmacophores .

Metabolic Stability and Toxicity

  • Deacetylation Resistance : N-(1-hydroxy-2-fluorenyl)acetamide undergoes rapid deacetylation, whereas alkoxy-substituted analogs (e.g., propoxy) may resist enzymatic hydrolysis due to reduced hydroxyl group accessibility .
  • Toxicity Profile : Chlorinated derivatives (e.g., N-(2,5-dichlorophenyl)acetamide) show higher cytotoxicity, while alkoxy-substituted acetamides are generally better tolerated .

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